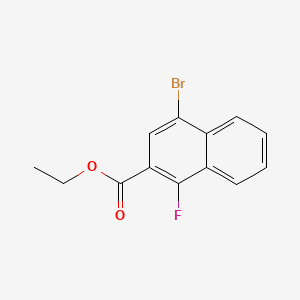

Ethyl 4-bromo-1-fluoro-2-naphthoate

Description

Contextualizing Polyfunctionalized Aromatic Systems in Advanced Organic Chemistry

Polyfunctionalized aromatic systems, which are aromatic compounds bearing multiple and varied functional groups, are fundamental to the development of advanced organic chemistry. The specific nature and relative positioning of these functional groups can impart unique electronic, steric, and reactive properties to the molecule. This complexity allows for fine-tuning of the molecule's behavior, making them invaluable as building blocks for more complex molecular architectures and as active components in functional materials and pharmaceuticals. The naphthalene (B1677914) core, a bicyclic aromatic system, provides a larger and more electronically diverse scaffold than a simple benzene (B151609) ring, and its substitution with multiple functional groups leads to a high degree of molecular intricacy and potential for diverse applications.

Overview of Research Trajectories for Halogenated Naphthalene Derivatives

Research into halogenated naphthalene derivatives has followed several key trajectories. Initially, these compounds were investigated for their basic chemical properties and reactivity. More recently, the focus has shifted towards their use as intermediates in the synthesis of complex organic molecules. The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the electronic effects of halogen substituents can influence the reactivity and spectroscopic properties of the naphthalene system, making them useful probes for studying reaction mechanisms and molecular interactions. The introduction of different halogens, like bromine and fluorine, into the same naphthalene scaffold further enhances the potential for selective chemical transformations. datapdf.comnih.gov

Significance and Specific Research Focus on Ethyl 4-bromo-1-fluoro-2-naphthoate

This compound stands as a prototypical example of a polyfunctionalized halogenated naphthalene derivative. The specific arrangement of a bromine atom, a fluorine atom, and an ethyl ester group on the naphthalene core makes it a molecule of significant interest. The bromine at the 4-position and the fluorine at the 1-position create a unique electronic environment within the aromatic system. The ethyl ester at the 2-position offers a site for further derivatization.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues of investigation. It could serve as a key intermediate in the synthesis of novel bioactive compounds, where the different halogens can be selectively functionalized. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for sequential and site-selective modifications. The interplay of the electron-withdrawing effects of the halogens and the ester group could also lead to interesting photophysical or material properties. The study of such a molecule, therefore, provides valuable insights into the chemistry of polyfunctionalized aromatic systems and opens doors to the development of new synthetic methodologies and functional materials.

Chemical Profile of this compound

| Property | Data |

| Predicted IUPAC Name | ethyl 4-bromo-1-fluoronaphthalene-2-carboxylate |

| Molecular Formula | C₁₃H₁₀BrFO₂ |

| Molecular Weight | 297.12 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Predicted to be soluble in organic solvents like ethyl acetate, acetone, and dichloromethane. |

Molecular Structure

The molecular structure of this compound is characterized by a naphthalene ring system substituted with three different functional groups. A bromine atom is attached at the C4 position, a fluorine atom at the C1 position, and an ethyl carboxylate group (-COOCH₂CH₃) at the C2 position. The presence of the bulky bromine atom and the ester group can lead to steric interactions that influence the conformation of the molecule. The electronegative fluorine and bromine atoms, along with the carbonyl group of the ester, significantly affect the electron distribution within the aromatic rings.

Synthesis and Derivatization

A plausible synthetic route to this compound could start from a suitable fluoronaphthol precursor. The synthesis would likely involve a multi-step process including bromination of the naphthalene core and subsequent esterification of a carboxylic acid intermediate or direct esterification of a naphthol. The regioselectivity of the bromination would be a critical step to control.

The functional groups present in this compound offer a range of possibilities for derivatization:

The bromo group is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. frontiersin.org

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters.

Spectroscopic and Crystallographic Data

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring, a quartet for the -OCH₂- protons of the ethyl group, and a triplet for the -CH₃ protons of the ethyl group. The chemical shifts of the aromatic protons would be influenced by the positions of the bromo, fluoro, and ester substituents. |

| ¹³C NMR | Resonances for the ten carbon atoms of the naphthalene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbon atoms attached to the fluorine and bromine would show characteristic splitting patterns in the proton-decoupled spectrum due to coupling with these nuclei. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Bands corresponding to C-Br and C-F stretching, as well as C-H and C=C stretching and bending vibrations of the aromatic ring. |

Crystallographic Data

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise information about its three-dimensional structure. This would include bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking.

Structure

3D Structure

Properties

Molecular Formula |

C13H10BrFO2 |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

ethyl 4-bromo-1-fluoronaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H10BrFO2/c1-2-17-13(16)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,2H2,1H3 |

InChI Key |

HVLMDVLEIZDMNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of Ethyl 4 Bromo 1 Fluoro 2 Naphthoate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. These methods can provide insights into electronic structure, reactivity, and other physicochemical characteristics.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost.

Information regarding the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap is crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO gap is a key indicator of a molecule's excitability.

No specific data on the HOMO, LUMO, or HOMO-LUMO gap for Ethyl 4-bromo-1-fluoro-2-naphthoate was found in the performed searches.

An electrostatic potential surface map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species.

No electrostatic potential surface maps for this compound were available in the searched literature.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Specific calculated values for the electrophilicity index, chemical hardness, or chemical potential of this compound could not be located. General studies on substituted naphthoic acids suggest that substituents significantly influence these parameters. nih.gov

Ab Initio Computational Methodologies

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. While computationally intensive, they can provide highly accurate results.

No dedicated ab initio studies for this compound were identified.

Conformational Analysis and Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is important for understanding a molecule's flexibility and how it might interact with biological targets.

No studies on the conformational analysis or molecular dynamics of this compound were found.

Assessment of Rotational Barriers and Conformational Isomerism

The conformational landscape of this compound is primarily defined by the rotational barrier around the C(2)-C(ester) single bond. This rotation dictates the orientation of the ethyl ester group relative to the naphthalene (B1677914) plane, giving rise to different conformers. The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic interactions between the ester group and the adjacent substituents, particularly the fluorine atom at the 1-position.

Computational studies on related ortho-substituted naphthoic acids have shown that the presence of substituents significantly affects the rotational barriers of carboxylic and ester groups. Current time information in Pasuruan, ID. For this compound, the rotation of the ethyl ester group would be expected to have at least two low-energy conformers, corresponding to the carbonyl group pointing towards or away from the fluorine atom. The energy barrier separating these conformers can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). These calculations involve mapping the potential energy surface as a function of the dihedral angle of the ester group. scispace.com

In analogous systems like N,N-diethyl-1-naphthamide, computational studies have revealed that the rotation around the Ar-CO bond is a complex process, often coupled with other rotations within the substituent. kiku.dk For this compound, the rotation of the ethyl group itself (C-O-C-C dihedral) adds another layer of conformational complexity.

A representative data table for the rotational barriers of a substituted ethyl ester, based on computational studies of similar compounds, is presented below. It is important to note that these are illustrative values and would need to be specifically calculated for this compound.

| Conformer Transition | Calculated Rotational Barrier (kcal/mol) | Method/Basis Set |

|---|---|---|

| Syn-periplanar to Anti-periplanar | 4.5 - 6.0 | DFT/B3LYP/6-311G(d,p) |

| Ethyl Group Rotation (gauche/anti) | 2.5 - 3.5 | DFT/B3LYP/6-311G(d,p) |

Intramolecular Interactions and Stability

The stability of the different conformers of this compound is governed by a network of intramolecular interactions. The close proximity of the fluorine atom and the ester group at the 1 and 2 positions, respectively, can lead to significant through-space interactions. These can be either repulsive, due to steric clashes, or attractive, through weak hydrogen bonds or other non-covalent interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. nih.gov For a class of compounds like substituted naphthoates, QSRR can be used to predict various properties, such as reaction rates or equilibrium constants, based on descriptors that quantify electronic and steric effects.

Analysis of Substituent Electronic Effects

DFT calculations can be employed to compute various electronic descriptors for a series of related compounds, which are then used to build the QSRR model. nih.gov These descriptors include:

HOMO and LUMO energies: These are related to the electron-donating and electron-accepting abilities of the molecule.

Molecular Electrostatic Potential (MEP): This helps to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

The following table provides representative Hammett constants for bromo and fluoro substituents, which are key inputs for QSRR models.

| Substituent | σ_meta | σ_para | Field (F) | Resonance (R) |

|---|---|---|---|---|

| -Br | 0.39 | 0.23 | 0.45 | -0.22 |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

Evaluation of Steric Hindrance and Its Influence on Molecular Properties

Steric hindrance plays a crucial role in the chemistry of substituted naphthalenes, often more so than in analogous benzene (B151609) derivatives due to the rigid geometry of the fused rings. canterbury.ac.nz In this compound, the fluorine atom at the 1-position exerts significant steric hindrance on the ethyl ester group at the 2-position. This steric clash can influence not only the preferred conformation of the ester group but also the reactivity at this position.

Steric effects can be quantified using various descriptors in QSRR models, such as:

Taft steric parameters (Es): These are empirically derived parameters that quantify the steric bulk of a substituent.

Calculated van der Waals volumes and surface areas: These can be computed from the molecular structure and provide a more direct measure of the size of the substituents.

Dihedral angles: The preferred dihedral angles of substituents can be indicative of the degree of steric strain.

In highly substituted naphthalenes, particularly with bulky peri-substituents, steric repulsion can lead to significant out-of-plane distortions of the naphthalene ring. mdpi.comkochi-tech.ac.jp This distortion can, in turn, affect the aromaticity and reactivity of the system. For this compound, while major ring distortion is not expected, the steric interactions will certainly influence the local geometry and the accessibility of the reactive centers.

Investigation of Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the structure and stability of molecules. In this compound, the presence of halogen atoms gives rise to the possibility of halogen bonding.

Halogen Bonding Phenomena and Energetics

A halogen bond is a non-covalent interaction between a halogen atom (X) in a molecule R-X, acting as a Lewis acid, and a Lewis base. acs.org This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the R-X covalent bond. The strength of the halogen bond generally follows the trend I > Br > Cl > F. acs.org

In the context of this compound, the bromine atom at the 4-position could potentially act as a halogen bond donor in intermolecular interactions, for instance, with a solvent molecule or in the solid state. The strength of this potential halogen bond would be influenced by the electron-withdrawing nature of the naphthalene ring and the other substituents. The presence of the fluorine atom is known to enhance the σ-hole on other, heavier halogens in the same molecule, potentially strengthening the bromine's halogen bonding capability. nih.gov

Theoretical calculations are crucial for characterizing and quantifying halogen bonds. The interaction energies can be computed, and the nature of the interaction can be analyzed using methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the interaction energy into electrostatic, exchange, induction, and dispersion components. nih.gov

The table below provides typical halogen bond energies for bromo-aromatic compounds with a carbonyl oxygen acceptor, which is relevant for potential intermolecular interactions of this compound.

| Halogen Bond | Interaction Energy (kcal/mol) | Methodology |

|---|---|---|

| C-Br···O=C | -2.2 to -2.9 | CCSD(T)/CBS |

| C-F···O=C | -0.5 to -1.0 | MP2/aug-cc-pVDZ |

While the fluorine atom in this compound is generally a poor halogen bond donor, strong electron-withdrawing effects can induce a positive σ-hole even on fluorine, making weak halogen bonding possible under certain circumstances. acs.org

Pi-Stacking and Van der Waals Interactions

The arrangement of aromatic molecules in both condensed phases and biological systems is often dictated by a combination of non-covalent interactions, primarily pi-stacking and van der Waals forces. For this compound, the naphthalene core provides a large surface area for significant pi-stacking interactions, while the bromo, fluoro, and ethyl ester substituents modulate these interactions through steric and electronic effects.

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. It is not a single, uniform interaction but rather a combination of electrostatic and dispersion forces. Computational studies on naphthalene dimers have shown that parallel-displaced and T-shaped arrangements are generally more favorable than a perfectly face-to-face sandwich configuration. This preference is attributed to a minimization of Pauli repulsion and a maximization of favorable electrostatic and dispersion interactions. The introduction of substituents, such as the halogen atoms and the ester group in this compound, can significantly alter the electronic distribution of the aromatic system, thereby influencing the nature and strength of these interactions.

Computational studies on substituted aromatic systems provide insight into the expected behavior of this compound. For instance, research on halogenated aromatic compounds has shown that the nature of the halogen atom can influence stacking energies. Heavier halogens, with their larger and more polarizable electron clouds, can lead to stronger dispersion interactions. The fluorine atom, being highly electronegative, can create a "pi-hole" of positive electrostatic potential on the aromatic ring, which can interact favorably with electron-rich regions of adjacent molecules. rsc.org

The interplay between these forces determines the most stable three-dimensional arrangement of the molecules. The following table provides illustrative interaction energies for pi-stacking in naphthalene and a related substituted naphthalene system, based on computational studies of analogous compounds. These values highlight the typical magnitude of such interactions.

| System | Interaction Energy (kcal/mol) | Dominant Interaction Type | Reference Analogue |

|---|---|---|---|

| Naphthalene Dimer (Parallel-Displaced) | -4.1 to -6.1 | Dispersion | Naphthalene arxiv.orgnih.gov |

| Octafluoronaphthalene/Naphthalene Dimer | -6.5 | Electrostatic and Dispersion | Octafluoronaphthalene rsc.org |

| 2-Naphthalenethiol Dimer | -11.6 | Dispersion | 2-Naphthalenethiol nih.gov |

This table is illustrative and based on data for analogous compounds. The actual interaction energies for this compound would require specific computational analysis.

Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Continuum solvation models are a class of computational methods used to approximate the effects of a solvent without explicitly representing individual solvent molecules. These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε). The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For a polar molecule like this compound, the dipole moment is a key property that is affected by the solvent. In a polar solvent, the solvent molecules will orient themselves to stabilize the solute's dipole, leading to a phenomenon known as the reaction field. This, in turn, can induce a change in the solute's electron distribution, often resulting in an increased dipole moment compared to the gas phase. The magnitude of this effect generally increases with the dielectric constant of the solvent.

Continuum models, such as the Polarizable Continuum Model (PCM), can be used to calculate various properties of a molecule in different solvents. These calculations can predict how properties like the total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) change as a function of solvent polarity. Changes in these properties can have a direct impact on the molecule's reactivity. For example, a solvent that stabilizes a polar transition state more than the reactants can accelerate a chemical reaction.

The following interactive table illustrates the hypothetical effect of different solvents on the calculated dipole moment of a molecule with structural similarities to this compound. The trend of increasing dipole moment with increasing solvent dielectric constant is a general observation for polar molecules.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 3.5 (Hypothetical) |

| Toluene | 2.4 | 4.1 (Hypothetical) |

| Acetone | 20.7 | 5.2 (Hypothetical) |

| Ethanol (B145695) | 24.6 | 5.5 (Hypothetical) |

| Water | 78.4 | 6.1 (Hypothetical) |

This table presents illustrative data to demonstrate the expected trend of solvent effects on the dipole moment. The values are not from specific calculations on this compound.

Reaction Mechanisms and Chemical Transformations of Halogenated Naphthoate Esters

Mechanistic Elucidation of Halogen Dance Rearrangements

The "halogen dance" is a rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically induced by a strong base and is driven by thermodynamics, leading to a more stable regioisomeric product. wikipedia.orgnih.gov The reaction provides a powerful method for functionalizing positions that are otherwise difficult to access through conventional synthesis. wikipedia.orgrsc.org

The accepted mechanism, first detailed by Joseph F. Bunnett, refutes an aryne intermediate and instead proposes a stepwise pathway. wikipedia.org The process begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position ortho to the halogen, forming an aryl anion. wikipedia.orgresearchgate.net This intermediate can then induce a series of halogen-metal exchange processes, effectively causing the halogen to "dance" across the ring. nih.govchemrxiv.org The negative charge created by the base tends to move from a more basic to a less basic position on the ring, which in turn forces the halogen to migrate. researchgate.net For instance, in halooxazoles, the negative charge moves from the more basic C4-position to the less basic C5-position, forcing the halogen to the C4-position. researchgate.net This rearrangement is not a simple intramolecular transfer but an intermolecular process involving halogen transfer between different substrate molecules.

Exploration of Ester Dance Reactions and Translocation Phenomena

Analogous to the halogen dance, an "ester dance" reaction involves the translocation of an ester group across an aromatic ring. nih.govchemrxiv.org This rearrangement is typically catalyzed by a transition metal, such as palladium. nih.govchemrxiv.orgnih.govelsevierpure.com During investigations into decarbonylative transformations, researchers observed that a phenyl carboxylate group at the C1 position of phenyl 1-naphthoate (B1232437) could migrate to the C2 position, yielding phenyl 2-naphthoate (B1225688). nih.govchemrxiv.org

The proposed mechanism for this 1,2-rearrangement involves:

Oxidative addition of the palladium catalyst into the C-H bond at the ortho position.

Intramolecular protonolysis.

Reductive elimination to furnish the translocated ester product.

This reaction can be combined with other transformations, such as decarbonylative coupling, to produce a variety of substituted aromatic compounds. nih.govchemrxiv.orgresearchgate.net For example, a tandem ester dance/decarbonylative C–H arylation has been demonstrated. acs.org The ester dance allows for the formation of thermodynamically more stable regioisomers, providing an unconventional but predictable synthetic route to access aromatic compounds that might be difficult or expensive to synthesize otherwise. chemrxiv.orgresearchgate.net

Table 1: Comparison of Halogen Dance and Ester Dance Reactions

| Feature | Halogen Dance Reaction | Ester Dance Reaction |

| Migrating Group | Halogen atom (Br, I) | Ester group |

| Catalyst/Reagent | Strong base (e.g., LDA) | Transition metal catalyst (e.g., Palladium) |

| Driving Force | Formation of a more stable aryl anion | Formation of a thermodynamically favored regioisomer |

| Mechanism | Base-catalyzed deprotonation followed by halogen-metal exchange | Palladium-catalyzed C-H activation and rearrangement |

| Key Intermediate | Aryl anion | Aryl-Palladium species |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Reactivity Profiles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated aromatic compounds that are electron-deficient. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, which acts as the electrophile. masterorganicchemistry.comyoutube.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the ring, such as nitro groups or, in the case of the subject compound, the ester group (-COOEt).

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. youtube.com

For a compound like Ethyl 4-bromo-1-fluoro-2-naphthoate, both bromine and fluorine can act as leaving groups. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. This is because the rate-limiting step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.com The presence of the ester group, particularly if it is ortho or para to the halogen, further activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The use of polar aprotic solvents is common, although other solvents like alcohols or ethers can also be used depending on the reactants' reactivity. acsgcipr.org

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and nickel, catalyze a wide range of transformations for aromatic esters, providing alternatives to traditional reactivity. acs.orgnih.gov

Decarbonylative coupling reactions offer a pathway where the ester's carbonyl group is used as a leaving group. acs.orgnih.gov This process, catalyzed by transition metals, typically involves the oxidative addition of the C(acyl)–O bond to the metal center. nih.gov This is followed by decarbonylation (loss of CO) and subsequent coupling with a nucleophile. acs.orgnih.gov

These reactions have been developed for various cross-coupling processes, including Suzuki-Miyaura type couplings with organoboron compounds and C-H arylations. nih.gov The choice of ligand is crucial for the success of these transformations. For example, bidentate phosphine (B1218219) ligands are often used to stabilize the metal intermediates. nih.gov This methodology allows aromatic esters to serve as effective electrophiles in cross-coupling reactions, providing an alternative to the more common use of aryl halides. nih.govnih.gov

Beyond the ester dance, other transition-metal-catalyzed rearrangements can occur. These processes can involve the exchange of the aryl group of the ester or other complex structural reorganizations. For example, steric strain in highly substituted naphthalene (B1677914) derivatives can lead to unprecedented rearrangements that disrupt the aromaticity of the core under mild conditions. nih.gov While not a direct reaction of the ester group, these findings highlight how strain within the naphthoate backbone can induce reactivity, potentially leading to fragmentation and formation of new functional groups. nih.gov

Radical Reactions and Their Propagation Pathways

Radical reactions offer another avenue for the transformation of halogenated aromatic compounds. These reactions proceed via a chain mechanism consisting of three main phases: initiation, propagation, and termination. libretexts.orgyoutube.comlibretexts.org

Initiation: This step involves the formation of radical species, typically through homolytic cleavage of a bond using heat or UV light. libretexts.org For instance, a radical initiator can abstract a halogen atom from the naphthoate ester to generate an aryl radical.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org This is a rare event due to the low concentration of radicals. libretexts.org

In the context of this compound, a radical could be formed at the C-4 position via bromine atom abstraction. This aryl radical could then participate in various propagation steps to form new C-C or C-heteroatom bonds.

Table 2: Summary of Reaction Pathways

| Reaction Type | Key Features | Relevant to this compound |

| Halogen Dance | Base-induced migration of a halogen. | Potential rearrangement of the bromine atom. |

| Ester Dance | Pd-catalyzed migration of the ester group. | Potential rearrangement of the ethyl carboxylate group. |

| SNAr | Nucleophilic substitution via a Meisenheimer intermediate. | Substitution of fluorine or bromine by various nucleophiles. |

| Decarbonylative Coupling | Metal-catalyzed coupling with loss of CO. | Coupling of the naphthyl group with nucleophiles. |

| Radical Reactions | Chain reaction involving radical intermediates. | Functionalization via an aryl radical intermediate. |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Comprehensive Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy and Detailed Band Assignment

The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethyl ester group, typically appearing in the region of 1720-1740 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene (B1677914) ring system are expected to produce a series of bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group would likely be observed between 1100 and 1300 cm⁻¹.

The presence of halogen substituents also gives rise to characteristic vibrations. The C-F stretching vibration is anticipated to appear as a strong band in the 1000-1200 cm⁻¹ region, while the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. The aromatic C-H stretching vibrations would be located above 3000 cm⁻¹, and the aliphatic C-H stretching vibrations of the ethyl group would be found in the 2850-3000 cm⁻¹ region.

A detailed, albeit theoretical, band assignment for Ethyl 4-bromo-1-fluoro-2-naphthoate is presented in the table below, based on density functional theory (DFT) calculations of similar molecules. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl ester. |

| Carbonyl C=O Stretch | 1735-1715 | Stretching vibration of the ester carbonyl group. |

| Aromatic C=C Stretch | 1600-1450 | Skeletal vibrations of the naphthalene ring. |

| C-F Stretch | 1200-1000 | Stretching vibration of the carbon-fluorine bond. |

| C-O Stretch | 1300-1100 | Stretching vibrations of the ester C-O bonds. |

| C-Br Stretch | 600-500 | Stretching vibration of the carbon-bromine bond. |

| C-H Bending (out-of-plane) | 900-700 | Bending vibrations of the aromatic C-H bonds. |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the polarizability of molecular bonds. nih.gov While FT-IR is sensitive to vibrations that induce a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the electron cloud. researchgate.net For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the naphthalene ring and the C-Br bond, which are often strong Raman scatterers.

The symmetric stretching vibrations of the aromatic ring system are expected to be prominent in the FT-Raman spectrum. The C-Br stretching vibration should also yield a distinct and intense peak. In contrast to FT-IR, the carbonyl (C=O) stretching vibration is typically weaker in the Raman spectrum. Water is a weak Raman scatterer, making this technique well-suited for the analysis of aqueous samples if required.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| Naphthalene Ring Breathing | ~1380 | Strong |

| C-Br Stretch | 600-500 | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl C=O Stretch | 1735-1715 | Weak-Medium |

Anharmonic Vibrational Frequency Analysis and Theoretical Spectral Prediction

For a more accurate prediction of vibrational spectra, anharmonic vibrational frequency analysis is employed. While harmonic frequency calculations are a good first approximation, they assume that the potential energy surface of the molecule is a perfect parabola, which is not entirely accurate. Anharmonic calculations account for the non-parabolic nature of the potential energy surface, leading to more precise predictions of vibrational frequencies and the observation of overtones and combination bands. scirp.org

Theoretical spectral prediction for this compound can be performed using computational methods such as Density Functional Theory (DFT). nih.govresearchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the optimized geometry and vibrational frequencies of the molecule can be calculated. researchgate.net These theoretical calculations can then be scaled to better match experimental data, providing a powerful tool for the definitive assignment of complex vibrational spectra. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR (e.g., 2D COSY, HSQC, HMBC)

While one-dimensional (1D) NMR provides essential information, complex molecules like this compound benefit greatly from multi-dimensional NMR experiments to resolve overlapping signals and establish connectivity between atoms.

2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY would be instrumental in identifying the coupled protons within the ethyl group (the triplet of the methyl group correlating with the quartet of the methylene (B1212753) group) and the coupled protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC would allow for the unambiguous assignment of the carbon signals of the naphthalene ring and the ethyl group by linking them to their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the protons of the ethyl group to the carbonyl carbon and from the aromatic protons to various carbons across the naphthalene ring, confirming the substitution pattern.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, the chemical shift of which would be indicative of its position on the aromatic ring and the nature of the adjacent substituents. The fluorine atom at the 1-position is expected to show a chemical shift in a characteristic range for fluoroaromatic compounds. nih.govworktribe.com Furthermore, this fluorine signal would likely be split into a multiplet due to coupling with neighboring protons on the naphthalene ring. The magnitude of these coupling constants (J-values) can provide further structural information. Computational methods can also be employed to predict the ¹⁹F NMR chemical shift with a reasonable degree of accuracy, aiding in the interpretation of the experimental spectrum. nih.govworktribe.com

| NMR Technique | Information Gained | Expected Observations for this compound |

| 2D COSY | ¹H-¹H scalar couplings | Correlation between CH₃ and CH₂ of the ethyl group; correlations between adjacent aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations | Assignment of protonated carbons in the ethyl group and naphthalene ring. |

| HMBC | Long-range ¹H-¹³C correlations | Confirmation of the ester linkage and substitution pattern on the naphthalene ring. |

| ¹⁹F NMR | Fluorine chemical environment | A single multiplet resonance with a characteristic chemical shift for an aromatic fluorine. |

High-Resolution Mass Spectrometry (HRMS) and Chromatographic Separations

High-Resolution Mass Spectrometry (HRMS) combined with advanced chromatographic separations provides an exceptionally powerful platform for the analysis of complex molecules like this compound. These techniques offer unparalleled sensitivity and resolution, which are crucial for confirming the elemental composition and differentiating the target analyte from structurally similar isomers. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art separation technique ideal for resolving complex mixtures that are beyond the capabilities of single-column GC. mosh-moah.dechromatographyonline.com In a GC×GC system, analytes are subjected to two distinct separation mechanisms in two separate columns, typically based on volatility in the first dimension and polarity in the second. mosh-moah.de This orthogonal separation results in a structured two-dimensional chromatogram, or plot, where chemically similar compounds occupy specific regions, greatly enhancing peak capacity and resolution. chromatographyonline.comunito.it

For this compound, GC×GC-MS would be invaluable, particularly when analyzing samples containing isomers or impurities from the synthesis process. Halogenated naphthalenes, for instance, can form numerous isomers that are often difficult to separate using conventional GC. nih.gov The enhanced resolving power of GC×GC can effectively separate these co-eluting species, allowing for their individual detection and identification by the mass spectrometer. chromatographyonline.comnih.gov Coupling this technique with a time-of-flight mass spectrometer (TOF-MS) is especially advantageous as it provides the fast data acquisition speeds necessary to capture the narrow peaks produced by the second-dimension column. mosh-moah.de

Table 1: Illustrative GC×GC Separation Parameters for Halogenated Aromatic Compounds

| Parameter | First Dimension | Second Dimension |

| Column Type | Non-polar (e.g., DB-5MS) | Polar/Shape-selective (e.g., LC-50) |

| Separation Principle | Boiling Point / Volatility | Polarity / Dipole Moment |

| Typical Analytes | Halogenated Naphthalenes, PAHs | Isomers, Congeners |

| Benefit | Resolves complex mixtures, separates isomers from matrix components. |

This table is illustrative, based on typical applications for similar compounds. mosh-moah.denih.gov

Ultrahigh-Resolution Mass Spectrometry (e.g., FT-ICR MS, Orbitrap MS) for Isomer Differentiation and Elemental Composition Analysis

Ultrahigh-resolution mass spectrometry, primarily performed on Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, is the gold standard for determining the elemental composition of unknown compounds with sub-parts-per-million (ppm) mass accuracy. nih.govpnnl.gov This level of precision is essential for distinguishing between molecules that have the same nominal mass but different elemental formulas.

For this compound (C₁₃H₁₁BrFO₂), the exact mass of its molecular ion is a unique physical constant. An ultrahigh-resolution mass spectrometer can measure this mass with extreme accuracy, allowing for the unambiguous confirmation of its elemental formula. This capability is crucial for differentiating it from potential isomeric impurities, such as those where the bromine and fluorine atoms are on different positions of the naphthalene ring. While these isomers would have the identical elemental formula and thus the same exact mass, their separation would rely on chromatography. However, HRMS is critical in distinguishing it from compounds with different formulas that might be present, for example, an impurity where a bromine is substituted by a chlorine and two hydrogens (C₁₃H₁₃ClFO₂), which would have a different exact mass.

Both FT-ICR MS and Orbitrap MS can achieve the high resolving power needed for such analyses. nih.gov FT-ICR MS, especially at high magnetic field strengths like 21 Tesla, offers the highest achievable mass resolution and accuracy. pnnl.gov Orbitrap instruments also provide excellent performance, capable of resolving powers well over 100,000, which is sufficient for characterizing complex organic molecules. nih.govfrontiersin.org

Table 2: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrFO₂ |

| Monoisotopic Mass | 296.9903 Da |

| Isotopic Pattern | Characteristic pattern due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio) |

| Required Mass Accuracy | < 1 ppm for unambiguous formula assignment |

This table contains calculated theoretical values.

Advanced Ionization Techniques and Data Processing Strategies

The choice of ionization technique in mass spectrometry is critical and depends on the desired information. libretexts.org For a molecule like this compound, different methods can be employed.

Electron Ionization (EI): As a "hard" ionization technique, EI uses high-energy electrons to produce a molecular ion (M⁺•) and extensive, reproducible fragmentation. scioninstruments.com This fragmentation pattern is like a fingerprint, providing rich structural information that can help confirm the identity of the molecule by comparison with spectral libraries. However, the molecular ion may be weak or absent in some cases. scioninstruments.com

Chemical Ionization (CI): This "soft" ionization method uses a reagent gas to produce protonated molecules ([M+H]⁺) with minimal fragmentation. scioninstruments.com It is particularly useful for confirming the molecular weight of the analyte when EI fails to produce a clear molecular ion.

Negative Chemical Ionization (NCI): Due to the presence of electronegative halogen atoms (bromine and fluorine), this compound is an excellent candidate for NCI. This technique is highly sensitive for halogenated compounds and can provide very low detection limits. scioninstruments.com

Plasma-Assisted Reaction Chemical Ionization (PARCI): This is a newer, highly sensitive technique for halogenated compounds. It uses a helium-oxygen plasma for atomization and ionization, showing constant ionization efficiency for F, Cl, and Br, which is advantageous for quantitative analysis without compound-specific standards. nih.govresearchgate.net

Advanced data processing strategies are then used to interpret the complex datasets generated, especially from GC×GC-HRMS experiments. These strategies help in aligning chromatograms, deconvoluting mass spectra, and identifying unknown compounds through library searching and analysis of isotopic patterns and fragmentation data.

Single-Crystal X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a precise three-dimensional map of the electron density within the crystal.

For this compound, a successful single-crystal X-ray analysis would provide definitive proof of its molecular structure. It would confirm the connectivity of all atoms and the substitution pattern on the naphthalene ring, leaving no ambiguity about the positions of the bromo, fluoro, and ethyl ester groups. Furthermore, it would yield precise data on bond lengths, bond angles, and torsion angles. While no published crystal structure for this specific compound is currently available, the technique has been successfully applied to characterize similar brominated naphthol derivatives. researchgate.net

The analysis would also reveal information about the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as C–H···O or C–H···π interactions that stabilize the crystal structure. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, it is particularly useful for studying compounds with conjugated π-systems.

This compound, containing a naphthalene ring system, is expected to be a strong chromophore and exhibit characteristic absorption bands in the UV region. These absorptions arise from π→π* electronic transitions within the aromatic system. The basic naphthalene structure shows distinct absorption bands, and the presence of substituents (–Br, –F, –COOC₂H₅) will influence the position and intensity of these bands. Halogen and ester substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) shift of the absorption maxima (λ_max_). Analysis of the resulting spectrum can provide valuable information about the electronic structure of the molecule. Although specific experimental spectra for this compound are not publicly documented, its UV-Vis profile can be predicted based on the behavior of similar substituted naphthalenes.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected λ_max Range (nm) | Chromophore |

| π→π | ~220-250 | Naphthalene Ring |

| π→π | ~270-300 | Naphthalene Ring |

| π→π* | ~310-340 | Naphthalene Ring (lower energy) |

This table is predictive, based on the known spectroscopy of substituted naphthalenes.

: Fluorescence and Luminescence Spectroscopy of this compound

Analysis of Emission Maxima and Band Shifts

The fluorescence of a molecule originates from the radiative decay of an electron from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀). The position of the emission maximum (λem) is a key parameter, providing insights into the energy gap between these states. For a substituted naphthalene like this compound, the emission spectrum is expected to be influenced by the electronic effects of its substituents.

The naphthalene core itself is known to exhibit fluorescence in the ultraviolet region. The introduction of substituents can cause a shift in the emission maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). The ethyl ester group (-COOEt), being an electron-withdrawing group, can perturb the π-electron system of the naphthalene ring. Halogens like bromine and fluorine also exert influence through both inductive (-I) and resonance (+R) effects.

In the case of this compound, the interplay of these substituents would determine the precise position of the emission maximum. The heavy bromine atom can also influence the emission properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence.

A systematic study would involve dissolving the compound in a suitable non-polar solvent and exciting it at its absorption maximum (λex). The resulting emission spectrum would be recorded to determine the λem. By comparing this to the emission of a reference compound, such as ethyl 2-naphthoate (B1225688), the net effect of the bromo and fluoro substituents on the emission energy could be quantified.

Table 1: Hypothetical Emission Maxima and Band Shifts for this compound in Dichloromethane

| Compound | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (nm) |

| Ethyl 2-naphthoate (Reference) | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

This table is illustrative and intended to show how data would be presented. No experimental values were found in the searched literature.

Determination of Quantum Yields and Decay Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can range from 0 to 1. A value close to 1 indicates a highly fluorescent compound, while a value close to 0 suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant.

The fluorescence decay lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is typically on the nanosecond timescale for organic fluorophores.

For this compound, the presence of the bromine atom is expected to have a significant impact on both the quantum yield and the decay lifetime. The heavy-atom effect of bromine is known to enhance the rate of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This provides an efficient non-radiative decay pathway, which would likely lead to a lower fluorescence quantum yield compared to a non-brominated analog. Consequently, the fluorescence lifetime would also be expected to be shorter.

The determination of the quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. The decay lifetime is measured using time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC).

Table 2: Predicted Photophysical Parameters for this compound

| Compound | Quantum Yield (Φf) | Decay Lifetime (τf) (ns) |

| This compound | Data not available | Data not available |

This table is for illustrative purposes. No experimental values for quantum yield or decay lifetime were found in the searched literature.

Solvatochromic Studies for Environmental Sensing Applications

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, a bathochromic (red) shift in the emission is typically observed with increasing solvent polarity. Conversely, if the ground state is more polar, a hypsochromic (blue) shift may occur.

The study of solvatochromism provides valuable information about the electronic distribution in the excited state of a molecule and its potential for use as an environmental sensor. For this compound, the presence of the polar ester group and the halogens suggests that its ground and excited states may have different dipole moments, making it a candidate for solvatochromic behavior.

A solvatochromic study would involve recording the fluorescence emission spectra of the compound in a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol). The observed shifts in the emission maxima can then be correlated with solvent polarity parameters, such as the Lippert-Mataga plot, to estimate the change in dipole moment upon excitation.

A significant solvatochromic shift would indicate that the fluorescence of this compound is sensitive to its local environment, opening up possibilities for its application as a fluorescent probe to sense the polarity of microenvironments, such as in biological systems or polymer matrices.

Table 3: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) |

| Hexane | 1.88 | Data not available |

| Toluene | 2.38 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Acetone | 20.7 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Methanol | 32.7 | Data not available |

This table illustrates the type of data collected in a solvatochromic study. No experimental values were found for this compound in the searched literature.

Exploration of Structure Reactivity and Structure Property Relationships

Influence of Halogen Substituents on Molecular Reactivity and Electronic State

The presence of both bromine and fluorine atoms on the naphthalene (B1677914) ring significantly modulates the electron density distribution and, consequently, the reactivity of the molecule. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M). The inductive effect is an electron-withdrawing effect transmitted through the sigma bonds, while the resonance effect is an electron-donating effect involving the lone pairs of the halogen and the pi-system of the aromatic ring.

For both fluorine and bromine, the inductive effect outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. However, the magnitude of these effects differs. Fluorine is the most electronegative element, and its strong inductive effect significantly reduces the electron density of the naphthalene ring. Bromine is less electronegative than fluorine, so its inductive effect is weaker.

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the halogens, particularly fluorine, can activate the ring towards attack by nucleophiles, especially at positions ortho and para to the halogen. This is because the electron-withdrawing groups can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Table 1: Comparison of Halogen Properties and Their Electronic Effects

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Fluorine | 3.98 | Strong -I | Weak +M | Strongly deactivating |

| Bromine | 2.96 | Moderate -I | Weak +M | Moderately deactivating |

This table presents generalized data for illustrative purposes.

Role of the Ester Group in Directing Chemical Transformations

The ethyl ester group (-COOEt) at the 2-position of the naphthalene ring is a meta-directing deactivator in electrophilic aromatic substitution. Its electron-withdrawing nature is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, which pulls electron density out of the aromatic ring. This deactivation makes electrophilic attack on the ring less favorable.

In nucleophilic aromatic substitution reactions, the ester group can act as an activating group, particularly for nucleophilic attack at the ortho and para positions. Its electron-withdrawing character helps to stabilize the intermediate carbanion.

The ester group itself is a site of reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol or react with organometallic reagents.

Interplay of Steric and Electronic Factors on Molecular Conformation and Chemical Behavior

The substitution pattern of ethyl 4-bromo-1-fluoro-2-naphthoate leads to significant steric interactions that influence its conformation and reactivity. The fluorine atom at the 1-position and the bromine atom at the 4-position are in a peri-like relationship with the substituents on the adjacent ring, although not in the classic 1,8-positions. However, the proximity of the substituents at positions 1, 2, and 4 can lead to out-of-plane distortions of the naphthalene system to relieve steric strain.

This steric hindrance can affect the approach of reagents, potentially influencing the regioselectivity of reactions. For example, bulky reagents may preferentially attack less hindered positions. The conformation of the ethyl ester group can also be influenced by the adjacent fluorine atom, which may affect its reactivity.

Table 2: Potential Steric and Electronic Interactions

| Interacting Groups | Type of Interaction | Potential Consequence |

| 1-Fluoro and 2-Ester | Steric/Electronic | Influence on ester group conformation and reactivity. |

| 1-Fluoro and 8-Hydrogen | Steric (peri-interaction) | Minor distortion of the naphthalene ring. |

| 4-Bromo and neighboring H | Steric | Potential influence on reactivity at adjacent positions. |

This table provides a qualitative illustration of potential interactions.

Derivation of Quantitative Correlations Between Molecular Structure and Specific Chemical Properties (e.g., Photophysical Properties)

Quantitative Structure-Property Relationship (QSPR) models are used to correlate the structural features of molecules with their physical and chemical properties. For substituted naphthalenes, these models can predict properties like lipophilicity (logP), toxicity, and photophysical behavior.

Naphthalene and its derivatives are often fluorescent. nih.gov The absorption and emission properties are sensitive to the nature and position of substituents. Electron-donating groups generally cause a red-shift (to longer wavelengths) in the absorption and emission spectra, while electron-withdrawing groups can have varied effects. The presence of heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which can lead to phosphorescence and a decrease in fluorescence quantum yield.

Table 3: Predicted Photophysical Properties of Substituted Naphthalenes (Illustrative)

| Compound | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Fluorescence Quantum Yield |

| Naphthalene | ~275 | ~321 | 0.23 omlc.org |

| 1-Fluoronaphthalene | ~280 | ~325 | Higher than naphthalene |

| 1-Bromonaphthalene (B1665260) | ~285 | ~330 | Lower than naphthalene |

| Ethyl 2-naphthoate (B1225688) | ~290 | ~340 | Moderate |

This table is for illustrative purposes and based on general trends for substituted naphthalenes. Actual values for this compound would require experimental measurement.

Advanced Research Applications and Future Directions in Naphthoate Chemistry

Ethyl 4-bromo-1-fluoro-2-naphthoate as a Versatile Synthetic Building Block

The inherent reactivity of the carbon-bromine and carbon-fluorine bonds, coupled with the presence of an ester group, positions this compound as a highly adaptable precursor in the synthesis of complex organic structures.

Precursor in Complex Organic Synthesis

The bromine atom at the 4-position of this compound serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, through well-established methodologies such as Suzuki, Stille, and Heck couplings. The fluorine atom at the 1-position, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be activated under specific conditions or can be used to modulate the electronic properties of the naphthalene (B1677914) ring system. The ethyl ester at the 2-position provides another point for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in other coupling reactions.

The strategic placement of these three distinct functional groups allows for a stepwise and controlled elaboration of the naphthalene core. For instance, a synthetic sequence could involve an initial Suzuki coupling at the bromine position, followed by hydrolysis of the ester and subsequent amide bond formation, and finally, a late-stage nucleophilic aromatic substitution of the fluorine atom. This orthogonal reactivity is highly desirable in the synthesis of complex polycyclic aromatic hydrocarbons and other intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

Ligand or Reagent Component in Organometallic Catalysis

While direct applications of this compound as a ligand or reagent in organometallic catalysis are not yet widely reported in the literature, its structural features suggest significant potential in this area. The naphthalene backbone, functionalized with both electron-donating (ester) and electron-withdrawing (halogens) groups, can be systematically modified to tune the electronic and steric properties of potential ligands.

For example, the bromine atom could be transformed into a phosphine (B1218219) or amine group through appropriate substitution reactions. The resulting phosphine or amine-functionalized naphthoate could then serve as a ligand for various transition metals, such as palladium, rhodium, or iridium. The fluorine atom, with its strong electron-withdrawing nature, would influence the electronic environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity. The ester group could also play a role in coordinating to the metal center or in influencing the solubility and stability of the resulting organometallic complex. The development of chiral catalysts based on this scaffold could also be envisaged, for example, by introducing a chiral auxiliary via the ester or another functional group.

Potential in Advanced Materials Science Research

The unique electronic and photophysical properties that can be engineered into the this compound scaffold make it a promising candidate for the development of novel advanced materials.

Incorporation into Organic Electronic Materials (e.g., Organic Semiconductors)

The extended π-system of the naphthalene core, combined with the ability to introduce various functional groups through the bromo and fluoro substituents, makes this compound an attractive building block for organic electronic materials. Through polymerization or by incorporation into larger conjugated systems, materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be designed.

The fluorine atom is known to lower both the HOMO and LUMO levels of organic semiconductors, which can improve their air stability and electron-transporting properties. The bromine atom provides a convenient handle for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. The ethyl ester group can be used to modify the solubility and processing characteristics of the resulting materials, which is crucial for their application in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

| Property | Influence of Functional Group | Potential Application |

| LUMO Energy | Lowered by the fluorine atom | Improved electron injection and transport in n-type semiconductors |

| HOMO Energy | Tunable through substituents introduced at the bromine position | Optimization of charge injection and transport in p-type semiconductors |

| Solubility | Modifiable via the ethyl ester group | Enhanced processability for device fabrication |

| Morphology | Influenced by intermolecular interactions guided by the substituents | Control over thin-film packing and charge transport |

Development of Novel Dyes and Luminescent Materials (excluding biological applications)

Naphthalene-based structures are well-known for their fluorescent properties. The electronic characteristics of this compound can be fine-tuned to develop novel dyes and luminescent materials with specific absorption and emission profiles. The introduction of electron-donating or electron-accepting groups at the 4-position (via substitution of the bromine atom) can significantly alter the intramolecular charge transfer (ICT) character of the molecule, leading to a shift in the emission wavelength.

The fluorine atom can also contribute to the photophysical properties, often enhancing the quantum yield and photostability of fluorescent dyes. The ester group provides a site for attaching the chromophore to other molecules or materials without significantly affecting its electronic properties. This could be utilized in the development of solid-state lighting materials or fluorescent sensors for non-biological applications.

| Wavelength | Modification Strategy |

| Absorption | Introduction of various chromophores at the 4-position |

| Emission | Tuning the ICT character through substituent effects |

| Quantum Yield | Enhanced by the presence of the fluorine atom |

| Photostability | Potentially improved by the fluorinated naphthalene core |

Application in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound, with its polymerizable handle (bromine) and a site for further functionalization (ester and fluorine), makes it a valuable monomer for the synthesis of functional polymers. Polymers incorporating this unit could exhibit a range of interesting properties, including thermal stability, specific optical properties, and tailored surface characteristics.

For example, polymerization via the bromo group could lead to a polymer backbone with pendant fluoro and ester groups. The ester groups could then be post-functionalized to introduce a variety of other chemical moieties, leading to materials with applications in areas such as specialty coatings, membranes, or as supports for catalysts. The fluorine atoms along the polymer chain would be expected to impart properties such as hydrophobicity and chemical resistance.

| Polymer Type | Synthetic Strategy | Potential Properties |

| Conjugated Polymers | Palladium-catalyzed polymerization (e.g., Suzuki, Stille) | Semiconductor behavior, luminescence |

| Functional Polyesters | Polycondensation after hydrolysis of the ethyl ester | Tunable thermal and mechanical properties |

| Graft Copolymers | Post-polymerization modification of the ester group | Combination of different polymer properties |

Advancements in Methodologies for Naphthoate Chemistry and Reaction Design

The synthesis of intricately functionalized naphthalenes like this compound necessitates sophisticated and highly regioselective chemical transformations. Traditional electrophilic aromatic substitution reactions on naphthalene often yield mixtures of isomers, making the synthesis of a specific polysubstituted pattern challenging. wikipedia.org Consequently, modern organic chemistry has shifted towards more controlled and versatile methods.

Recent advancements in the synthesis of polysubstituted naphthalenes involve several powerful strategies. Catalytic methods, including gold(I)-catalyzed cyclization of alkenyl carbonyl compounds and Brønsted acid-catalyzed benzannulation, provide efficient routes to the core naphthalene structure under mild conditions. organic-chemistry.orgresearchgate.net Furthermore, innovative approaches based on hydride shift-mediated C-H bond functionalization and subsequent aromatization have been developed, allowing for the construction of the naphthalene ring from readily available precursors. wikipedia.orgcardiff.ac.uk

A significant challenge in the synthesis of the target molecule is the regioselective introduction of the halogen atoms. The installation of substituents at specific positions on the naphthalene ring is often governed by the electronic nature of the groups already present. For the synthesis of a 1,4-dihalo-2-naphthoate derivative, a multi-step sequence is typically required.

One plausible and advanced strategy involves the use of diazonium salt chemistry. The Sandmeyer and Balz-Schiemann reactions are cornerstone methods for introducing halogens onto an aromatic ring with high regioselectivity. wikipedia.orgmasterorganicchemistry.com A potential synthetic pathway could commence with a suitable amino-naphthoic acid precursor. For instance, starting from a 1-amino-2-naphthoic acid derivative, a bromination reaction could be directed to the 4-position. Subsequently, the amino group at the 1-position can be transformed into a diazonium salt and converted to a fluoro group via the Balz-Schiemann reaction, which utilizes tetrafluoroborate (B81430) anions. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Methodologies for Naphthalene Functionalization

| Methodology | Description | Key Features | Relevant Precursors |

| Catalytic Cyclization | Gold(I) or Brønsted acid-catalyzed construction of the naphthalene ring. organic-chemistry.orgresearchgate.net | Mild reaction conditions, high efficiency. | Alkenyl carbonyl compounds, Phenylacetaldehydes and alkynes. |

| C-H Functionalization | Direct functionalization of C-H bonds, often using transition metal catalysts. wikipedia.org | High atom economy, potential for late-stage functionalization. | Substituted tetralin or benzene (B151609) derivatives. |

| Sandmeyer/Balz-Schiemann | Conversion of an aryl amino group to a halide via a diazonium salt. wikipedia.orgmasterorganicchemistry.com | High regioselectivity for halogen introduction. | Amino-substituted naphthoic acids. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a palladium catalyst. nih.gov | Versatile for introducing a wide range of functional groups. | Halogenated naphthalene scaffolds. |

The design of the reaction sequence is critical. For example, palladium-catalyzed cross-coupling reactions offer a powerful tool for modifying a pre-functionalized naphthalene scaffold. nih.gov A bromo-naphthalene intermediate could be further elaborated using Suzuki, Stille, or other cross-coupling reactions to introduce additional complexity if required. youtube.com Another innovative approach in reaction design is the "ester dance reaction," where a palladium catalyst with a specific diphosphine ligand facilitates the translocation of an ester group around the aromatic ring under mild conditions, offering a novel way to access otherwise difficult-to-synthesize isomers. nih.gov

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Traditional halogenation methods often employ stoichiometric amounts of harsh reagents and chlorinated solvents. researchgate.net Greener alternatives are actively being researched and implemented. For bromination, the use of solid acid catalysts like montmorillonite (B579905) clay can enhance regioselectivity and allow for easier product separation and catalyst recycling. researchgate.netcardiff.ac.uk These solid catalysts can be used to produce specific polybrominated naphthalenes, which can then be selectively debrominated to yield the desired isomer. cardiff.ac.uk

For fluorination, electrophilic N-F reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have become popular as they are more stable and safer to handle than elemental fluorine. wikipedia.orgbrynmawr.edursc.org These reagents can be employed in electrophilic fluorination of activated aromatic rings or their precursors. The use of ionic liquids as additives in such reactions has been shown to accelerate reaction rates, even at lower temperatures. researchgate.net

The choice of solvent is another critical aspect of sustainable synthesis. There is a significant drive to replace volatile organic compounds (VOCs) with greener alternatives. Water, supercritical fluids, and bio-based solvents like ethanol (B145695), glycerol, and d-Limonene are being explored. openresearchlibrary.orgmdpi.com Micellar catalysis, where reactions are run in water using designer surfactants to form nano-reactors, has emerged as a particularly promising technology. This approach allows for reactions, including palladium-catalyzed cross-couplings, to be performed at room temperature with very low catalyst loading (at the parts-per-million level), significantly reducing both energy consumption and metal waste. youtube.com

Organocatalysis, which uses small organic molecules as catalysts instead of metals, represents another pillar of sustainable synthesis. researchgate.netopenresearchlibrary.org While specific applications to the synthesis of this compound are not yet widely reported, the development of organocatalytic methods for key transformations, such as asymmetric halogenation or the construction of the naphthalene core, is a promising future direction.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contribute to a more sustainable process by minimizing solvent use, purification steps, and waste generation. rsc.org The development of a one-pot diazotization-fluorodediazoniation reaction in HF, for example, avoids the isolation of potentially unstable diazonium salt intermediates. researchgate.net

Table 2: Green Chemistry Approaches in Naphthoate Synthesis

| Green Chemistry Principle | Application in Naphthoate Synthesis | Examples & Benefits |

| Alternative Catalysts | Use of solid acid catalysts or organocatalysts. cardiff.ac.ukresearchgate.net | Montmorillonite for bromination (recyclable, improved selectivity). cardiff.ac.uk Organocatalysts avoid heavy metal contamination. researchgate.net |

| Safer Reagents | Use of N-F reagents for fluorination. wikipedia.orgbrynmawr.edu | Selectfluor® and NFSI are more stable and safer than F₂ gas. wikipedia.orgbrynmawr.edu |

| Greener Solvents | Replacement of VOCs with water, ionic liquids, or bio-solvents. openresearchlibrary.orgmdpi.com | Micellar catalysis in water allows for low catalyst loading and room temperature reactions. youtube.com Bio-solvents like d-Limonene are biodegradable and have low toxicity. mdpi.com |

| Process Intensification | One-pot reactions and microwave-assisted synthesis. mdpi.comresearchgate.net | Reduces waste from workups and purifications. Microwave heating can shorten reaction times and improve yields. mdpi.com |

The future of synthesizing complex molecules like this compound will likely involve a combination of these advanced and sustainable methodologies, aiming for both chemical efficiency and environmental responsibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-bromo-1-fluoro-2-naphthoate?